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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of theoretical models used to predict the

thermal conductivity of tungsten, validated against experimental data. The objective is to offer

a clear understanding of the predictive power and limitations of various modeling approaches.

Data Presentation: Experimental vs. Theoretical
Thermal Conductivity of Tungsten
The following table summarizes experimental data for the thermal conductivity of pure

tungsten at various temperatures, alongside theoretical predictions from prominent models.

This allows for a direct comparison of the accuracy of these models.

Temperature (K)

Experimental
Thermal
Conductivity
(W/m·K)

Wiedemann-Franz
Law (W/m·K)

Molecular
Dynamics (NEMD)
(W/m·K)

300 175[1] 173 168

1100 117[2] 115 112

1500 109 105 102

2000 103[2] 96 93
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Note: The values from theoretical models are representative and can vary based on the

specific parameters and potentials used in the calculations.

Experimental Protocols
A variety of experimental techniques are employed to measure the thermal conductivity of

tungsten, each with its own advantages and limitations. Below are detailed methodologies for

some of the key experiments cited.

High-Temperature Optical Pyrometer Method
This method is suitable for measuring thermal conductivity at incandescent temperatures.

Apparatus: The setup consists of a tungsten filament mounted in an evacuated glass bulb. A

direct current is passed through the filament to heat it to incandescence. An optical

pyrometer is used to measure the temperature distribution along the filament.

Methodology:

The tungsten filament is aged by heating it to a high temperature for an extended period

to ensure stable electrical and thermal properties.

A steady direct current is passed through the filament to establish a stable temperature

gradient.

The brightness temperature of the filament is measured at various points along its length

using an optical pyrometer. These brightness temperatures are then converted to true

temperatures using the known spectral emissivity of tungsten.

The electrical power input and the radiated power are measured.

The thermal conductivity is calculated from the heat conduction equation, which relates

the temperature gradient to the electrical power input and the radiated heat loss.

3-Omega (3ω) Method
The 3ω method is a widely used technique for measuring the thermal conductivity of thin films,

but it can also be adapted for bulk samples.
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Apparatus: A narrow metal line (heater) is deposited onto the surface of the tungsten
sample. This metal line serves as both a heater and a temperature sensor. A lock-in amplifier

is used to measure the voltage components at different frequencies.

Methodology:

An alternating current at a frequency ω is passed through the metal heater.

This current generates a periodic Joule heating at a frequency of 2ω.

The temperature fluctuation in the heater, which is related to the thermal properties of the

underlying tungsten sample, causes a small third-harmonic (3ω) voltage component

across the heater due to the temperature dependence of the heater's resistance.

The lock-in amplifier is used to precisely measure this 3ω voltage signal.

By analyzing the in-phase and out-of-phase components of the 3ω voltage as a function of

the heating frequency, the thermal conductivity of the tungsten sample can be extracted

using a thermal model that describes the heat flow from the heater into the sample.

Laser Flash Diffusivity Method
The laser flash method is a non-contact technique used to measure the thermal diffusivity of a

material, from which the thermal conductivity can be calculated if the specific heat and density

are known.

Apparatus: The setup includes a high-intensity, short-duration laser pulse source, a furnace

to control the sample temperature, and an infrared (IR) detector. The tungsten sample is

typically a small, disc-shaped specimen.

Methodology:

The front face of the tungsten sample is subjected to a short, uniform pulse of laser

energy.

This energy absorption leads to a rapid temperature rise on the front surface.
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The heat propagates through the sample, causing the temperature of the rear face to

increase over time.

The IR detector monitors the transient temperature rise of the rear surface.

The thermal diffusivity is calculated from the analysis of the temperature-versus-time

profile of the rear surface, specifically the time it takes to reach half of its maximum

temperature rise.

The thermal conductivity (k) is then determined using the equation: k = α · ρ · C_p, where

α is the measured thermal diffusivity, ρ is the density, and C_p is the specific heat capacity

of tungsten at the measurement temperature.

Theoretical Models and Methodologies
Several theoretical models are used to predict the thermal conductivity of tungsten. These

models vary in complexity and the physical phenomena they account for.

Wiedemann-Franz Law
The Wiedemann-Franz law provides a simple and often surprisingly accurate estimation of the

electronic contribution to the thermal conductivity of metals.

Theoretical Basis: This law states that the ratio of the electronic thermal conductivity (k_e) to

the electrical conductivity (σ) of a metal is directly proportional to the absolute temperature

(T). The proportionality constant is the Lorenz number (L).

Mathematical Formulation: k_e = L * σ * T where L is the Lorenz number, approximately 2.44

x 10⁻⁸ WΩK⁻².

Methodology:

Obtain experimental data for the electrical conductivity (or resistivity) of tungsten at the

desired temperature.

Calculate the electronic thermal conductivity using the Wiedemann-Franz law formula.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b148046?utm_src=pdf-body
https://www.benchchem.com/product/b148046?utm_src=pdf-body
https://www.benchchem.com/product/b148046?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b148046?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Limitations: The Wiedemann-Franz law primarily considers the electronic contribution to heat

transport and neglects the lattice contribution (phonons). This approximation is generally

good for pure metals at not too low temperatures. Deviations can occur at low temperatures

where phonon scattering becomes more significant and at very high temperatures due to

inelastic scattering processes.

Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a powerful computational approach to investigate thermal

transport at the atomic level, capturing the complex interactions that govern heat flow. Both

non-equilibrium (NEMD) and equilibrium (Green-Kubo) methods can be employed.

Theoretical Basis: MD simulations solve Newton's equations of motion for a system of

interacting atoms. By simulating the atomic trajectories over time, macroscopic properties

like thermal conductivity can be calculated from the microscopic behavior.

Methodology (Non-Equilibrium Molecular Dynamics - NEMD):

Interatomic Potential: Select an appropriate interatomic potential that accurately describes

the forces between tungsten atoms. The Embedded Atom Method (EAM) potentials are

commonly used for metals.

Simulation Cell Setup: Create a simulation box containing a sufficient number of tungsten
atoms arranged in a body-centered cubic (BCC) lattice. Periodic boundary conditions are

applied in the directions perpendicular to the heat flow.

Equilibration: The system is first equilibrated to the desired temperature and pressure

using a suitable thermostat and barostat (e.g., Nosé-Hoover). This ensures the system

reaches a stable thermodynamic state.

Imposing a Temperature Gradient: A temperature gradient is imposed across the

simulation cell. This can be done by maintaining a "hot" region and a "cold" region at the

two ends of the cell using thermostats.

Heat Flux Calculation: Once a steady-state temperature gradient is established, the heat

flux flowing through the system is calculated.
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Thermal Conductivity Calculation: The thermal conductivity is then determined using

Fourier's law: k = -J / (dT/dx), where J is the heat flux and dT/dx is the temperature

gradient.

Methodology (Equilibrium Molecular Dynamics - Green-Kubo):

Interatomic Potential and Equilibration: Similar to NEMD, an appropriate potential is

chosen, and the system is equilibrated.

Heat Current Autocorrelation Function: In the equilibrium state (without an external

temperature gradient), the instantaneous heat current vector is calculated at each

simulation timestep. The autocorrelation function of this heat current is then computed

over a long simulation run.

Thermal Conductivity Calculation: The thermal conductivity is obtained by integrating the

heat current autocorrelation function using the Green-Kubo formula.
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Caption: Workflow for validating theoretical models of tungsten's thermal conductivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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